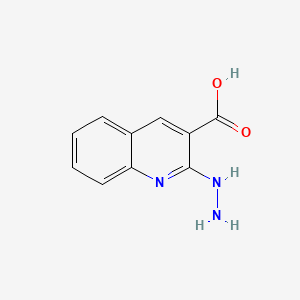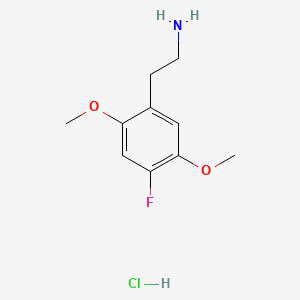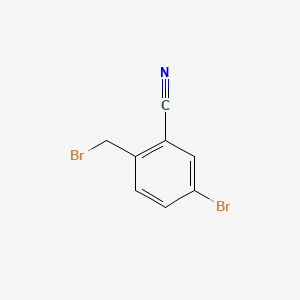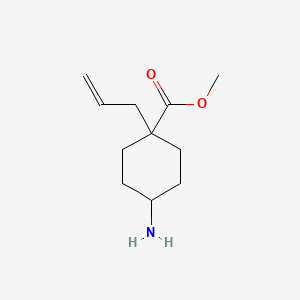
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3” is a biochemical used for proteomics research . It has a molecular weight of 142.56 . It is an intermediate in the preparation of Cycloserine .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3” is C3H7ClN2O2 . The exact mass and monoisotopic mass of the compound is 138.0196052 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3” include a molecular weight of 138.55 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The topological polar surface area is 75.4 Ų .
Scientific Research Applications
Synthesis and Chemical Properties
- Alternative Synthetic Routes and Reactivity: Research by García-Martín et al. (2001) discussed alternative synthetic routes for related amino acid derivatives and their unexpected reactivity, which could be relevant for the synthesis and application of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 in specialized chemical syntheses (García-Martín, Báñez, & Galbis, 2001).
Biological Activity and Applications
- Anticonvulsant Studies: Compounds similar to 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 have been evaluated for their potential anticonvulsant properties. A study by Idris et al. (2011) on N-Benzyl-3-[(chlorophenyl)amino]propanamides showed promising results in seizure test models, indicating potential research applications in neurological disorder treatments (Idris, Ayeni, & Sallau, 2011).
Spectroscopic and Analytical Applications
- Spectroscopic Studies: Antonović et al. (1997) investigated the conformations of N-mono-substituted propanamides using FTIR spectroscopy, which could provide a foundation for studying the spectroscopic properties of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 and its potential applications in analytical chemistry (Antonović, Stojanović, Bozic, Nikolić, & Petrović, 1997).
Agricultural Applications
- Root Growth-Inhibitory Activity: Research on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides by Kitagawa and Asada (2005) demonstrated root growth-inhibitory activity in seedlings, suggesting possible applications of similar compounds in agriculture for controlling plant growth (Kitagawa & Asada, 2005).
Future Directions
As “2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3” is used as an intermediate in the preparation of other compounds, future research may focus on its applications in the synthesis of these compounds . Additionally, its use in proteomics research suggests it may have future applications in this field .
Mechanism of Action
Target of Action
The primary target of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is GABA transaminase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system.
Mode of Action
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 acts as an inhibitor of GABA transaminase . By inhibiting this enzyme, it increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission.
Biochemical Pathways
The compound affects the GABA shunt , a series of reactions that directly convert glutamate, an excitatory neurotransmitter, into GABA . By inhibiting GABA transaminase, it disrupts this pathway and increases the levels of GABA, thereby affecting downstream neurological processes.
Pharmacokinetics
Its solubility in water suggests that it may be well-absorbed and distributed in the body
Result of Action
The increase in GABA levels resulting from the action of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 can lead to a decrease in neuronal excitability. This can have various effects at the molecular and cellular level, potentially contributing to its use as an antibiotic and in the treatment of tuberculosis .
properties
IUPAC Name |
2-amino-3-chloro-2,3,3-trideuterio-N-hydroxypropan(15N)amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/i1D2,2D,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBXJPECQJXKJ-DJFSABLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NO)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)[15NH]O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)




